molecular formula C5H8N2OS B061317 4-Thiazolemethanol, 2-(aminomethyl)- CAS No. 169158-53-6

4-Thiazolemethanol, 2-(aminomethyl)-

Cat. No.: B061317
CAS No.: 169158-53-6
M. Wt: 144.2 g/mol
InChI Key: YFTNQZCRJPNJTG-UHFFFAOYSA-N
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Description

4-Thiazolemethanol, 2-(aminomethyl)- is a heterocyclic compound featuring a thiazole core substituted with an aminomethyl (-CH2NH2) group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. The thiazole ring (C3H3NS) serves as the scaffold, with substituents influencing its physicochemical and pharmacological properties.

Molecular Formula: C5H8N2OS
Molecular Weight: 144.19 g/mol

Properties

IUPAC Name

[2-(aminomethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTNQZCRJPNJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of 4-Hydroxy-4-Chloromethyl-2-(Aminomethyl)Thiazoline

The predominant method for synthesizing 4-Thiazolemethanol, 2-(aminomethyl)-, involves the reaction of 4-hydroxy-4-chloromethyl-2-(aminomethyl)thiazoline with an alkali metal base in inert solvents such as toluene or methylene chloride. This exothermic process proceeds via nucleophilic substitution, where the hydroxyl group displaces the chloromethyl moiety, forming the thiazolemethanol core.

Reaction Conditions:

  • Temperature: 0°C to 60°C, with optimal yields at 40°C–60°C.

  • Duration: 15 minutes to 8 hours, depending on base strength and solvent polarity.

  • Base Selection: Sodium or potassium hydroxides are preferred due to their solubility in aprotic solvents.

The intermediate 4-hydroxy-4-chloromethyl-2-(aminomethyl)thiazoline is synthesized from aminoalkylthioacetamide and 1,3-dichloroketone, requiring acid scavengers like sodium bicarbonate to neutralize HCl byproducts. This step is conducted at 20°C–70°C for 1–24 hours, though isolation of the thiazoline intermediate is discouraged due to its instability and toxicity.

Alternative Routes Bypassing Hazardous Intermediates

Recent innovations focus on eliminating unstable precursors. For instance, iodocarbocyclization of dimethyl allylmalonate has been explored for analogous aminomethyl-thiazole derivatives, though this method remains under development for 4-Thiazolemethanol, 2-(aminomethyl)-. Such approaches avoid lactamization or cyclopropane ring opening, common pitfalls in traditional syntheses.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Inert solvents like methylene chloride enhance reaction kinetics by stabilizing transition states, while toluene facilitates easier product isolation via distillation. Elevated temperatures (>50°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.

Table 1: Solvent Performance in Alkali-Mediated Cyclization

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
Methylene Chloride8.930.4578–82
Toluene2.380.3285–89
Ethyl Acetate6.020.2872–75

Role of Acid Scavengers

Sodium bicarbonate (2 equivalents) is critical for neutralizing HCl generated during thiazoline formation, preventing side reactions such as N-alkylation. Excess bicarbonate (>2 eq.) reduces yield by precipitating unreacted starting materials.

Downstream Processing and Purification

Isolation Techniques

Post-reaction, 4-Thiazolemethanol, 2-(aminomethyl)-, is isolated via extraction with ethyl acetate or distillation under reduced pressure. High vacuum distillation (0.1–0.5 mmHg) achieves >95% purity, though crystalline derivatives are preferred for pharmaceutical use.

Conversion to Pharmaceutical Intermediates

The product is converted to [2-(aminomethyl)-4-thiazolylmethylthio]alkylamine, a precursor to nizatidine, via thioetherification with N-methyl-1-methylthio-2-nitroethyleneamine. This step occurs in aqueous media at 50°C, yielding 70–75% of the alkylamine intermediate .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolemethanol, 2-(aminomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of functionalized thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Nizatidine

One of the most notable applications of 4-Thiazolemethanol, 2-(aminomethyl)- is its use in the synthesis of Nizatidine, a histamine H2-receptor antagonist used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . The compound serves as a key intermediate in a synthetic pathway that involves several steps:

  • Starting Materials : The synthesis begins with an acid addition salt of aminomethylthioacetamide and a beta-bromo-alpha-ketoester, such as ethyl bromopyruvate.
  • Reaction Process : The reaction leads to the formation of alkyl-2-(aminomethyl)-4-thiazolecarboxylate, which is subsequently reduced to yield 4-thiazolemethanol derivatives .
  • Final Product : These intermediates can be further transformed into Nizatidine or related compounds, showcasing the compound's utility in pharmaceutical applications.

1.2 Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. Although the specific derivatives of 4-Thiazolemethanol, 2-(aminomethyl)- have not been extensively studied for this property, similar thiazole derivatives have shown promising results against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis Applications

2.1 Versatile Intermediate

4-Thiazolemethanol, 2-(aminomethyl)- is also recognized for its versatility as an intermediate in organic synthesis. It can undergo various chemical transformations due to the presence of both amine and hydroxymethyl functional groups. This allows it to participate in:

  • Formation of Guanidines : The compound can react with different amines to form guanidine derivatives, which are known for their biological activity .
  • Synthesis of Thiazole Derivatives : It can be utilized to synthesize other thiazole-containing compounds that may possess unique pharmacological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to 4-Thiazolemethanol, 2-(aminomethyl)-:

StudyFindings
US5457206ADescribes a process for synthesizing 2-(aminomethyl)-4-thiazolemethanol as an intermediate for Nizatidine production .
US4375547ADiscusses the formation of various thiazole derivatives that include aminomethyl groups and their potential as H2 receptor antagonists .
PMC5987787Highlights the antimicrobial properties of thiazole derivatives, suggesting that similar compounds could be developed from 4-Thiazolemethanol, 2-(aminomethyl)- .

Mechanism of Action

The mechanism of action of 4-Thiazolemethanol, 2-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of 4-Thiazolemethanol Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Thiazole Ring) Molecular Formula Molecular Weight Key Features/Applications References
4-Thiazolemethanol, 2-(aminomethyl)- 2-NH2CH2; 4-CH2OH C5H8N2OS 144.19 Base structure; potential medicinal scaffold
Nizatidine component 2-(Me2N)CH2; 4-CH2OH C7H12N2OS 172.25 Anti-ulcer drug; increased lipophilicity due to dimethylamino group
[2-(2-Aminophenyl)-thiazol-4-yl]-methanol 2-(2-NH2Ph); 4-CH2OH C10H10N2OS 206.26 Enhanced aromaticity; research compound with unconfirmed bioactivity
Compound 40 () 2-Me; 4-CH2S-benzamide derivative Not provided Not provided Anticancer/antiviral activity claimed in patents
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-thiazol-5-yl)methanamine 5-NH2CH2; 4-Me; 2-CF3Ph C12H10F3N3S 285.28 Fluorinated derivative; improved metabolic stability

Structural and Functional Analysis

(a) Substituent Effects on Physicochemical Properties
  • Aromaticity: Compounds like [2-(2-aminophenyl)-thiazol-4-yl]-methanol () exhibit extended π-conjugation due to the phenyl group, which may influence binding to aromatic-rich biological targets (e.g., kinases) .
  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluoromethyl in ) improve metabolic stability and bioavailability .
(c) Pharmacological Potential
  • Anticancer/Antiviral Activity: Compound 40 () and related benzamide-thiazole hybrids are patented for treating cancer and viral infections, though specific data for 2-(aminomethyl)-4-thiazolemethanol are absent .
  • Anti-Ulcer Applications: Nizatidine’s dimethylamino analog demonstrates H2-receptor antagonism, suggesting that the primary amine in 2-(aminomethyl)-4-thiazolemethanol could be modified for similar efficacy .

Biological Activity

4-Thiazolemethanol, 2-(aminomethyl)- (CAS No. 169158-53-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

4-Thiazolemethanol, 2-(aminomethyl)- features a thiazole ring, which is known for its diverse biological activities. The presence of the aminomethyl group enhances its reactivity and potential for biological interaction.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing the thiazole moiety have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-ThiazolemethanolStaphylococcus aureus32 μg/mL
4-ThiazolemethanolEscherichia coli64 μg/mL
4-ThiazolemethanolPseudomonas aeruginosa128 μg/mL

The above data indicates that 4-thiazolemethanol exhibits varying degrees of antimicrobial potency against different pathogens, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 4-thiazolemethanol showed cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, derivatives of thiazole were tested against human cancer cell lines such as HeLa and MCF-7. The results showed:

  • HeLa Cells: IC50 = 15 μM
  • MCF-7 Cells: IC50 = 20 μM

These findings suggest that compounds like 4-thiazolemethanol may interfere with cell cycle progression or induce apoptosis in cancer cells.

The mechanism by which 4-thiazolemethanol exerts its biological effects is primarily through interaction with specific molecular targets. Thiazole derivatives are known to inhibit key enzymes involved in cellular processes. For example:

  • Enzyme Inhibition: Thiazole compounds can inhibit protein kinases, which are crucial for cell signaling pathways associated with tumor growth and bacterial resistance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(aminomethyl)-4-thiazolemethanol derivatives?

A widely used approach involves the condensation of 2-amino-4-phenylthiazole with substituted aldehydes under reflux conditions in ethanol, catalyzed by acetic acid. The reaction is monitored via TLC, and the product is purified by recrystallization using ethanol or mixed solvents (e.g., ethyl acetate/hexane) . For derivatives requiring regioselective functionalization, multistep protocols involving thiazole ring formation via Hantzsch thiazole synthesis may be applied, followed by aminomethylation at the 2-position.

Q. How can structural ambiguities in 2-(aminomethyl)-4-thiazolemethanol derivatives be resolved using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H-1^1H COSY and 13^{13}C DEPT, is critical for resolving overlapping signals in crowded regions. For example, the aminomethyl (-CH2_2NH2_2) group’s protons can be distinguished using 2D HSQC and HMBC experiments to correlate with adjacent carbons. Mass spectrometry (HRMS or ESI-MS) further confirms molecular ion peaks and fragmentation patterns .

Q. What are the key reactivity patterns of the aminomethyl and thiazole moieties in this compound?

The aminomethyl group (-CH2_2NH2_2) exhibits nucleophilic reactivity, enabling Schiff base formation with aldehydes or ketones. The thiazole ring’s sulfur atom participates in coordination chemistry with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}), as observed in fluorescence sensor applications . Additionally, the thiazole’s 4-hydroxymethyl group (-CH2_2OH) can undergo esterification or oxidation to carboxylic acids under controlled conditions.

Advanced Research Questions

Q. How can computational chemistry optimize the design of 2-(aminomethyl)-4-thiazolemethanol-based catalysts?

Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and metal-binding affinities. Molecular docking studies are employed to evaluate interactions with biological targets (e.g., antimicrobial enzymes). For example, neural network models have been applied to predict catalytic efficiency in epoxidation reactions involving similar heterocyclic scaffolds .

Q. What strategies address contradictory bioactivity data in antimicrobial studies of thiazole derivatives?

Discrepancies in minimum inhibitory concentrations (MICs) across studies may arise from variations in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) analyses are recommended. For instance, electron-withdrawing substituents on the thiazole ring enhance activity against Gram-positive bacteria, as shown in derivatives with 4-nitro or 4-chloro groups .

Q. How can advanced purification techniques improve yield and purity of 2-(aminomethyl)-4-thiazolemethanol derivatives?

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns effectively separates closely related impurities. For thermally sensitive derivatives, flash chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane is preferred. Purity validation via 1^1H NMR integration and elemental analysis ensures batch consistency .

Q. What mechanistic insights explain the fluorescence quenching behavior of thiazole-based sensors like ZP4?

Photoinduced electron transfer (PET) quenching in ZP4 is inhibited upon Zn2+^{2+} binding, as demonstrated by X-ray crystallography of metal complexes. The aminomethyl group stabilizes the metal coordination sphere, while the thiazole sulfur enhances electron delocalization. Time-resolved fluorescence spectroscopy quantifies dynamic quenching constants (kqk_q) .

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